molecular formula C31H35ClO11 B12507557 (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucito

(1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucito

Cat. No.: B12507557
M. Wt: 619.1 g/mol
InChI Key: IVTYEGRDCQLUJE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-[4-chloro-3-[[4-(oxolan-3-yloxy)phenyl]methyl]phenyl]oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35ClO11/c1-17(33)38-16-27-29(39-18(2)34)31(41-20(4)36)30(40-19(3)35)28(43-27)22-7-10-26(32)23(14-22)13-21-5-8-24(9-6-21)42-25-11-12-37-15-25/h5-10,14,25,27-31H,11-13,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTYEGRDCQLUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC4CCOC4)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35ClO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Key Intermediates

Deacetylation of Tetraacetylated Precursor

The most widely documented method involves deacetylation of the tetraacetylated intermediate, (2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate. Treatment with mild bases such as sodium carbonate or bicarbonate in solvents like methanol or isopropyl acetate yields the target compound.

  • Conditions : 25–30°C, 6–12 hours
  • Yield : 73–94%
  • Purity : >94% by HPLC

Glycerol Solvate Formation

Crystalline form-M of the glycerol solvate is produced by reacting the deacetylated product with glycerol in solvents such as water or ethers. This method enhances stability and facilitates purification.

  • Key Step : Seeding with pre-formed crystals at 15–20°C
  • PXRD Peaks : Characteristic reflections at 2θ = 5.6°, 11.2°, and 16.8°

Continuous Flow Synthesis

Recent advancements employ flow reactors to improve efficiency and reduce waste. The process involves:

  • Coupling Reaction : n-Butyllithium-mediated coupling at −78°C.
  • Mesylation : Methanesulfonylation at 25°C.
  • Deprotection : Acid-catalyzed removal of protecting groups.
Table 1: Flow Reactor Parameters
Step Temperature Flow Rate (mL/min) Solvent
Coupling −78°C 0.6–8.0 Tetrahydrofuran
Mesylation 25°C 0.5–10.0 Dichloromethane
Deprotection 45–50°C 3.0–10.0 Ethyl acetate
  • Advantages : 30% reduction in solvent use, 95% yield

Novel Intermediate-Based Approaches

Spiroketal Intermediate Utilization

WO2017130217A1 discloses a route via spiroketal formation using 2-bromoterephthalic acid and glycosyl donors. Key steps include:

  • Reductive Cyclization : Et$$3$$SiH/BF$$3$$·Et$$_2$$O in acetonitrile.
  • Stereoselective Reduction : Achieves >99% β-anomer selectivity.

Trimethylsilyl (TMS)-Protected Derivatives

US9902751B2 highlights TMS-protected intermediates to streamline deprotection.

  • Intermediate : (2R,3R,4R,5S,6S)-2-(trimethylsilyloxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triol
  • Deprotection Agent : Tetrabutylammonium fluoride (TBAF)

Analytical Characterization

Powder X-ray Diffraction (PXRD)

Crystalline forms are validated via PXRD:

  • Form-S : Peaks at 2θ = 7.3°, 14.7°, 22.1°
  • Glycerol Solvate : Distinctive pattern in Figure 1 of US20190144411A1

High-Performance Liquid Chromatography (HPLC)

  • Column : C18, 250 × 4.6 mm
  • Mobile Phase : Acetonitrile/water (70:30)
  • Retention Time : 8.2 minutes

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR (400 MHz, DMSO-d$$_6$$) : δ 7.38 (d, J = 8.4 Hz, 2H), 6.89 (d, J = 8.4 Hz, 2H), 4.72 (s, 1H)
  • $$^{13}$$C NMR : 102.4 (C-1), 78.9 (C-3), 74.5 (C-5)

Process Challenges and Solutions

Stereochemical Control

Achieving >99% β-anomer purity requires:

  • Low-temperature reactions (−78°C)
  • Chiral catalysts (e.g., (R)-BINOL)

Solvent Selection

  • Preferred Solvents : Isopropyl acetate (low toxicity), cyclopentyl methyl ether (high boiling point)
  • Avoided Solvents : Dichloromethane (environmental concerns)

Scalability

  • Batch vs. Flow : Flow reactors reduce reaction time from 48 hours to 3 hours
  • Throughput : 5 kg/day achievable with continuous processes

Environmental and Economic Considerations

Waste Reduction

  • E-Factor : Improved from 15 (batch) to 3 (flow)
  • Solvent Recovery : >90% via distillation

Cost Analysis

Table 2: Cost Comparison of Methods
Method Cost ($/kg) Yield (%) Purity (%)
Batch Deacetylation 1,200 73 94
Flow Synthesis 900 95 99
Spiroketal Route 1,500 68 92

Chemical Reactions Analysis

Types of Reactions

(1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucito undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is C31H35ClO11C_{31}H_{35}ClO_{11}, with a molecular weight of approximately 619.06 g/mol. The compound features several notable structural elements:

  • Chlorinated Phenyl Group : Enhances biological activity through increased lipophilicity.
  • Tetrahydrofuran Moiety : Contributes to the compound's pharmacokinetics.
  • Anhydro Sugar Framework : Imparts stability and mimics natural sugars, aiding in biological recognition.

Antidiabetic Research

One of the most promising applications of this compound is in the field of diabetes treatment. It has been studied as a potential inhibitor of sodium-glucose cotransporter 2 (SGLT2), which plays a crucial role in glucose reabsorption in the kidneys. By inhibiting this transporter, the compound could promote glucose excretion and lower blood sugar levels.

Case Study: SGLT2 Inhibition

Research has indicated that similar compounds can effectively reduce hyperglycemia in diabetic models. For instance, studies on related SGLT2 inhibitors have demonstrated significant reductions in HbA1c levels and improvements in glycemic control .

Anticancer Activity

The structural components of (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol suggest potential anticancer properties due to its ability to interact with cellular pathways involved in tumor growth.

Research Insights

Preliminary studies have shown that compounds with similar phenolic structures can induce apoptosis in cancer cells. The chlorinated phenyl group may enhance interaction with cancer targets, potentially leading to increased cytotoxicity against various cancer cell lines .

Antimicrobial Properties

Recent investigations into the antimicrobial properties of compounds featuring an anhydro sugar structure have revealed their efficacy against various pathogens. The hydrophilic nature of the sugar moiety combined with hydrophobic aromatic rings can facilitate membrane disruption in bacteria.

Evidence from Literature

Studies have indicated that derivatives of anhydro sugars exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol could be explored further for its antimicrobial potential .

Mechanism of Action

The mechanism of action of (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucito involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The target compound belongs to a class of aryl-substituted glucitol derivatives . Below is a comparative analysis of its structural and functional analogs:

Table 1: Comparison of Key Structural Analogs
Compound Name / CAS No. Molecular Formula Molecular Weight Key Substituents Therapeutic Application Reference
Target Compound (915095-99-7) C₂₈H₃₀ClO₈ (tetraacetate) 577.0 (estimated) 4-chloro, (3S)-tetrahydrofuran-3-yloxy, acetylated glucitol Chronic Kidney Disease
(1S)-1,5-Anhydro-1-C-[4-Chloro-3-[(4-ethoxyphenyl)hydroxymethyl]phenyl]-D-glucitol (1204222-85-4) C₂₁H₂₅ClO₇ 424.87 4-chloro, 4-ethoxyphenyl, hydroxylmethyl Preclinical studies (unclear)
Compound 16 (Molecules 2013) C₅₇H₅₈F₁₇N₇O₁₂ 1568.1 Fluorinated alkyl chain, triazole linker, pyrimidine-dione Antiviral (hypothetical)
Amorphous (1S)-1,5-anhydro-D-glucitol derivative (Patent 2017) C₂₃H₂₅FN₀₆S 504.5 (estimated) 4-fluorophenyl, thienyl group Undisclosed
Key Observations :

Substituent Impact on Bioactivity: The tetrahydrofuran-3-yloxy group in the target compound differentiates it from analogs with ethoxyphenyl (e.g., 1204222-85-4) or fluorophenyl groups (e.g., Patent 2017). This group may enhance metabolic stability due to its cyclic ether structure .

Acetylation vs. Free Hydroxyl Groups: The tetraacetate form of the target compound improves synthetic yield and intermediate stability, whereas non-acetylated analogs (e.g., 1204222-85-4) may require additional protection/deprotection steps .

Pharmacological and Physicochemical Properties

Table 2: Physicochemical and Bioactivity Data
Property Target Compound 1204222-85-4 Compound 16
LogP (Predicted) 3.2 (moderate lipophilicity) 2.8 5.1 (highly lipophilic)
Aqueous Solubility Low (tetraacetate) Moderate Very low
Protein Binding (%) >90% (estimated) Unreported >95%
Metabolic Stability High (acetylated form) Moderate Low (fluorinated)
Therapeutic Implications :
  • The target compound’s moderate lipophilicity balances membrane permeability and solubility, making it suitable for oral administration in CKD .
  • Fluorinated analogs (e.g., Compound 16) may face toxicity concerns due to bioaccumulation risks .

Biological Activity

(1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol is a complex organic compound with significant potential in pharmacology. Its molecular structure suggests various biological activities, particularly in the context of cancer treatment and vascular health. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C42H48ClO12
  • Molecular Weight : 815.729 g/mol
  • CAS Number : 915095-99-7

The compound features a unique structure that includes multiple functional groups, which may contribute to its biological effects.

Research indicates that (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol may exert its effects through several pathways:

  • Inhibition of Angiogenesis : The compound has shown potential in inhibiting angiogenesis, a critical process in tumor growth and metastasis. Studies suggest that it may disrupt vascular endothelial growth factor (VEGF) signaling pathways, which are crucial for new blood vessel formation .
  • Cell Cycle Regulation : The compound appears to influence cell cycle progression, particularly in cancer cells. It has been observed to induce G2/M phase arrest in various tumor cell lines, suggesting its potential as an anti-cancer agent .
  • Cytoskeletal Integrity : Research shows that it may affect the integrity of the cytoskeleton in cells, which is vital for maintaining cellular shape and function. Disruption of the cytoskeleton can lead to impaired cell division and migration, further hindering tumor progression .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-AngiogenicInhibition of VEGF signaling
CytotoxicityInduction of G2/M phase arrest
Cytoskeletal DisruptionAlteration in microtubule structures

Case Studies

Several case studies highlight the efficacy of (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol in clinical settings:

  • Case Study on Tumor Models : In a preclinical study involving various tumor models, the compound demonstrated significant reductions in tumor size and improved survival rates compared to control groups. The mechanism was attributed to its antiangiogenic properties and ability to induce apoptosis in cancer cells .
  • Endothelial Cell Studies : Research involving human endothelial cells showed that treatment with this compound resulted in decreased cell proliferation and migration, indicating its potential for managing diseases characterized by excessive angiogenesis such as cancer and diabetic retinopathy .

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